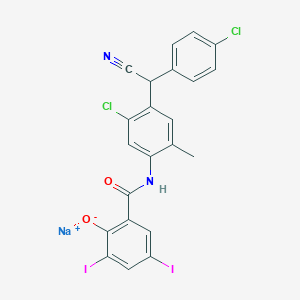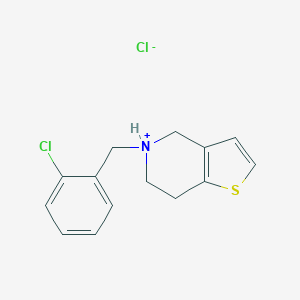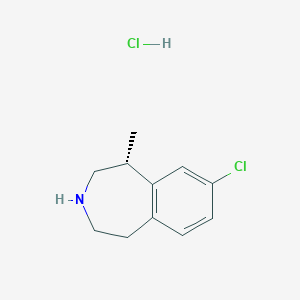
Clomifencitrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Clomifene citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors in various tissues.
Medicine: Primarily used to induce ovulation in women with infertility issues.
Wirkmechanismus
Target of Action
Clomifene citrate primarily targets estrogen receptors, which are found in various tissues including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It acts as a selective estrogen receptor modulator (SERM), meaning it can function as an estrogen agonist or antagonist depending on the target tissue .
Mode of Action
Clomifene citrate’s interaction with its targets leads to a series of endocrine events. It competes with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This competition reduces the negative feedback of estrogen on the release of pituitary gonadotropins . As a result, there is an increase in the release of these gonadotropins, which initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The increased release of pituitary gonadotropins initiates a series of biochemical pathways. These pathways result in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The pathways mainly engaged by Clomifene citrate include tryptophan metabolism and steroid hormone biosynthesis .
Pharmacokinetics
Clomifene citrate is readily absorbed orally in humans and is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes . It has a high bioavailability of over 90% . The drug is excreted principally in the feces, with mean urinary excretion approximately 8% and fecal excretion of about 42% .
Result of Action
The molecular and cellular effects of Clomifene citrate’s action include the initiation of a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . This leads to multiple ovulation, thereby increasing the risk of conceiving twins . On a cellular level, Clomifene citrate has been found to modulate the expression of genes involved in apoptosis .
Action Environment
Environmental factors such as the presence of other hormones and the physiological state of the body can influence the action, efficacy, and stability of Clomifene citrate. For instance, in the case of polycystic ovary syndrome (PCOS), Clomifene citrate has been shown to regulate estrous cycles and serum hormone levels . .
Biochemische Analyse
Biochemical Properties
Clomifene citrate interacts with various enzymes and proteins within the body. It has been found to have a significant impact on the levels of certain hormones in the body, including testosterone, androstenedione, and 17α-hydroxyprogesterone . These interactions play a crucial role in the biochemical reactions that Clomifene citrate is involved in.
Cellular Effects
Clomifene citrate has a profound effect on various types of cells and cellular processes. It influences cell function by regulating the secretion of serum hormones and follicular fluid metabolites . This regulation can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Clomifene citrate is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomifene citrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Clomifene citrate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Clomifene citrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Clomifene citrate is transported and distributed within cells and tissues in a manner that is still being researched . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Vorbereitungsmethoden
The synthesis of clomifene citrate involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylamine to produce clomifene . Industrial production methods often involve the use of acetic acid or trifluoroacetic acid as solvents . The process typically includes the addition of citric acid monohydrate to form the citrate salt of clomifene .
Analyse Chemischer Reaktionen
Clomifene citrate undergoes various chemical reactions, including:
Oxidation: Clomifene can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: N-dealkylation and methoxylation are common substitution reactions.
Common Reagents and Conditions: Reactions often involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.
Major Products: The major products formed include hydroxylated and dealkylated metabolites.
Vergleich Mit ähnlichen Verbindungen
Clomifene citrate is often compared with other selective estrogen receptor modulators (SERMs) such as tamoxifen and toremifene. Unlike tamoxifen, which is primarily used in the treatment of breast cancer, clomifene is mainly used for its ovulatory stimulant properties . Enclomiphene, an isomer of clomifene, is specifically used in testosterone replacement therapy . Letrozole, another compound used to treat infertility, works by inhibiting aromatase, an enzyme involved in estrogen synthesis, rather than modulating estrogen receptors .
Similar Compounds
- Tamoxifen
- Toremifene
- Enclomiphene
- Letrozole
Clomifene citrate stands out due to its dual role as both an estrogen agonist and antagonist, making it versatile in treating various conditions related to estrogen receptor modulation .
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
| Record name | Enclomiphene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7599-79-3, 50-41-9 | |
| Record name | Enclomiphene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enclomiphene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enclomiphene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCLOMIPHENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















